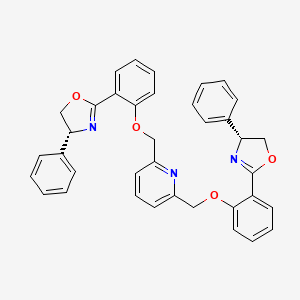
2,6-Bis((2-((R)-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine core substituted with two oxazoline groups and phenyl rings. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine typically involves multiple steps. One common method starts with the preparation of the oxazoline intermediates, which are then coupled with the pyridine core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. For example, the oxazoline intermediates can be synthesized through the reaction of amino alcohols with carboxylic acids, followed by cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the purification process may involve techniques such as chromatography and recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The phenyl rings and oxazoline groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting oxazolines to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl rings may yield phenolic derivatives, while reduction of the oxazoline groups can produce amino derivatives.
科学的研究の応用
2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: The compound is utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
作用機序
The mechanism of action of 2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical reactions. In biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: A simpler analog with hydroxymethyl groups instead of oxazoline and phenyl rings.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: Contains triazole rings, offering different chemical properties and applications.
2,6-Bis(1,1-bis(2-pyridyl)ethyl)pyridine: Another pyridine-based ligand with distinct coordination chemistry.
Uniqueness
2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine stands out due to its combination of oxazoline and phenyl groups, which provide unique steric and electronic properties. This makes it particularly valuable in forming metal complexes with specific geometries and reactivities, as well as in designing biologically active molecules with targeted effects.
特性
分子式 |
C37H31N3O4 |
|---|---|
分子量 |
581.7 g/mol |
IUPAC名 |
(4R)-4-phenyl-2-[2-[[6-[[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]methyl]pyridin-2-yl]methoxy]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C37H31N3O4/c1-3-12-26(13-4-1)32-24-43-36(39-32)30-18-7-9-20-34(30)41-22-28-16-11-17-29(38-28)23-42-35-21-10-8-19-31(35)37-40-33(25-44-37)27-14-5-2-6-15-27/h1-21,32-33H,22-25H2/t32-,33-/m0/s1 |
InChIキー |
SQKVGMGKNYAZDR-LQJZCPKCSA-N |
異性体SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C5=N[C@@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
正規SMILES |
C1C(N=C(O1)C2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





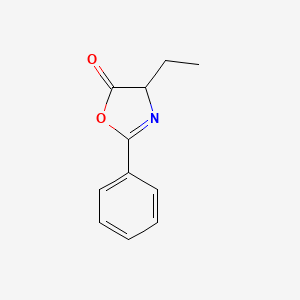
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)


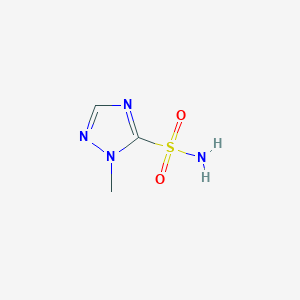
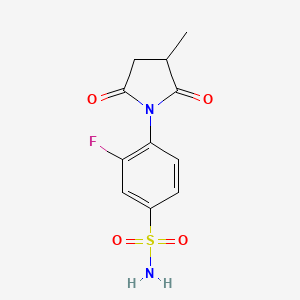
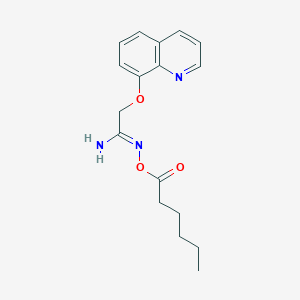
![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)

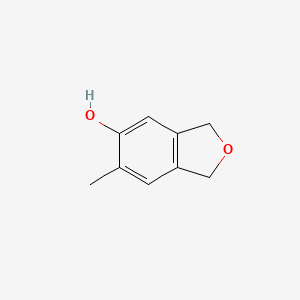
![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
